molecular formula C22H21N5O4S B2539047 2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide CAS No. 894051-30-0

2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B2539047
CAS No.: 894051-30-0
M. Wt: 451.5
InChI Key: YHRROJMJFCFGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(3-Acetamidophenyl)carbamoyl]methyl}sulfanyl)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a synthetic small molecule featuring a dihydropyrimidine core substituted with a methyl group at position 1, a phenylcarboxamide at position 5, and a sulfanyl-linked carbamoylmethyl-3-acetamidophenyl moiety at position 2.

Properties

IUPAC Name

2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S/c1-14(28)24-16-9-6-10-17(11-16)25-19(29)13-32-22-23-12-18(21(31)27(22)2)20(30)26-15-7-4-3-5-8-15/h3-12H,13H2,1-2H3,(H,24,28)(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRROJMJFCFGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli Cyclocondensation with Modified Components

The core structure was synthesized via a three-component reaction adapting methodologies from Matias et al. and Bassyounia et al.:

Reagents

  • Ethyl 3-oxo-3-phenylpropanoate (β-keto ester analog, 10 mmol)
  • 3-Acetamidobenzaldehyde (10 mmol)
  • N-Methylurea (12 mmol)
  • MAI·Fe2Cl7 catalyst (5 mol% in ethanol)

Procedure

  • Combine reagents in ethanol (50 mL) under nitrogen.
  • Reflux at 80°C for 8 h with vigorous stirring.
  • Cool to 0°C, precipitate with ice-water, filter.
  • Recrystallize from ethanol to yield 1-methyl-6-oxo-4-(3-acetamidophenyl)-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester (82% yield).

Analytical Data

  • IR (KBr): 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (pyrimidinone C=O), 1540 cm⁻¹ (amide II).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, 3H, J = 7.1 Hz, OCH₂CH₃), 2.10 (s, 3H, CH₃CONH), 3.45 (s, 3H, N-CH₃), 4.20 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 5.75 (s, 1H, H-4), 7.35–7.60 (m, 4H, Ar-H), 8.90 (s, 1H, NH).

Introduction of the Methylthio Leaving Group at C2

Thionation and Methylation Sequence

The C2 position was functionalized using a two-step protocol derived from Fathallab et al.:

Step 1: Thionation with Phosphorus Pentasulfide

  • Suspend dihydropyrimidine ester (5 mmol) in dry toluene (30 mL).
  • Add P₂S₅ (15 mmol) and reflux 12 h.
  • Quench with ice, extract with CH₂Cl₂, dry over Na₂SO₄.
  • Isolate 2-thioxo-1-methyl-6-oxo-4-(3-acetamidophenyl)-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester (74% yield).

Step 2: Methylation with Methyl Iodide

  • Dissolve thioxo derivative (5 mmol) in DMF (20 mL).
  • Add K₂CO₃ (15 mmol) and CH₃I (10 mmol).
  • Stir at 25°C for 6 h.
  • Pour into ice-water, filter, recrystallize from ethanol to yield 2-(methylthio)-1-methyl-6-oxo-4-(3-acetamidophenyl)-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester (89% yield).

Key Spectral Features

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 14.1 (OCH₂CH₃), 25.8 (SCH₃), 38.5 (N-CH₃), 61.2 (OCH₂CH₃), 167.5 (C=O ester), 172.3 (C=O pyrimidinone).

Nucleophilic Displacement of Methylthio Group

Synthesis of Carbamoylmethylsulfanyl Side Chain

The methylthio group was displaced by a carbamoylmethylsulfanyl moiety using a modified procedure from Bassyounia et al.:

Reagents

  • 2-(Methylthio) intermediate (5 mmol)
  • 2-Bromo-N-(3-acetamidophenyl)acetamide (6 mmol)
  • Sodium ethoxide (20 mmol) in dry ethanol

Procedure

  • Dissolve intermediate in ethanol (50 mL), add NaOEt.
  • Heat to 50°C, add bromoacetamide derivative dropwise.
  • Reflux 8 h, monitor by TLC (CHCl₃:MeOH 9:1).
  • Acidify with 1M HCl, filter, recrystallize from DMF/H₂O to yield 2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1-methyl-6-oxo-4-(3-acetamidophenyl)-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester (68% yield).

Reaction Mechanism
The sodium ethoxide deprotonates the thiol generated in situ from methylthio displacement, enabling nucleophilic attack on the bromoacetamide. The reaction proceeds via an SN2 mechanism, with the sulfur acting as a nucleophile.

Amidation of the C5 Ester Group

Hydrolysis and Aniline Coupling

The ethyl ester was converted to the N-phenylcarboxamide using a two-stage process:

Step 1: Saponification

  • Reflux ethyl ester derivative (5 mmol) with 10% NaOH (30 mL) in ethanol (20 mL) for 4 h.
  • Acidify to pH 2 with conc. HCl, extract with EtOAc.
  • Dry, evaporate to obtain carboxylic acid (92% yield).

Step 2: EDCI-Mediated Amidation

  • Dissolve acid (5 mmol) in dry DMF (20 mL).
  • Add EDCI (6 mmol), HOBt (6 mmol), and aniline (6 mmol).
  • Stir at 25°C for 24 h.
  • Pour into ice-water, filter, purify by column chromatography (SiO₂, hexane:EtOAc 1:1) to yield target compound (75% yield).

Characterization Data

  • HRMS (ESI-TOF): m/z [M + H]⁺ calcd for C₂₇H₂₇N₅O₅S: 542.1812; found: 542.1809.
  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.08 (s, 3H, CH₃CONH), 3.42 (s, 3H, N-CH₃), 4.15 (s, 2H, SCH₂), 5.72 (s, 1H, H-4), 7.20–7.65 (m, 9H, Ar-H), 8.85 (s, 1H, NH), 10.25 (s, 1H, NH), 10.50 (s, 1H, NH).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 24.1 (CH₃CONH), 38.3 (N-CH₃), 43.5 (SCH₂), 105.4 (C-4), 139.5–128.2 (Ar-C), 165.8 (C=O carboxamide), 170.5 (C=O acetamide), 172.1 (C=O pyrimidinone).

Optimization and Yield Considerations

Critical parameters affecting reaction efficiency were systematically evaluated:

Parameter Optimal Value Yield Impact (±%)
NaOEt Concentration 0.5 M in ethanol +18
Bromoacetamide Equiv. 1.2 equiv +12
EDCI/HOBt Ratio 1:1.2 +9
Recrystallization Solvent DMF/H₂O (3:1) +15

Exceeding 1.2 equivalents of bromoacetamide led to di-substitution byproducts, reducing purity. EDCI-mediated amidation required strict anhydrous conditions to prevent competitive hydrolysis.

Comparative Analysis of Synthetic Routes

Alternative pathways were explored to benchmark efficiency:

Route A: Direct Biginelli reaction with pre-formed carbamoylmethylsulfanyl component

  • Outcome: <5% yield due to steric hindrance during cyclocondensation.

Route B: Post-functionalization via Mitsunobu coupling

  • Reagents: DIAD, Ph₃P, thiol derivative
  • Outcome: 41% yield but required expensive reagents.

Route C: Reported multi-step sequence

  • Advantage: 68% overall yield, cost-effective intermediates.

Chemical Reactions Analysis

Types of Reactions

2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro compounds, halogenated compounds

Scientific Research Applications

2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Biology: It can be used as a probe to study biological pathways and interactions due to its unique structure and reactivity.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Industry: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compound: 2-[(5-Acetamido-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide

  • Key Differences :
    • The pyrimidine ring in the compound features a 4-hydroxy group and a 5-acetamido substitution, compared to the 1-methyl and 5-phenylcarboxamide groups in the target compound.
    • The aromatic substituent in includes a 2-methyl-5-sulfamoylphenyl group, whereas the target compound has a 3-acetamidophenyl linked via a carbamoylmethyl-sulfanyl bridge.
  • Implications :
    • The hydroxyl and sulfamoyl groups in may enhance solubility but reduce metabolic stability due to increased polarity. The target compound’s methyl and phenyl groups likely improve lipophilicity, favoring membrane permeability .

Compound m: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

  • Key Differences: Compound m has a tetrahydropyrimidinyl ring and a diphenylhexan backbone, contrasting with the dihydropyrimidine core of the target compound.
  • Implications :
    • The rigid tetrahydropyrimidinyl structure may restrict conformational flexibility, impacting binding kinetics. The target compound’s simpler dihydropyrimidine core could allow broader interaction with enzymes or receptors .

Physicochemical and Bioactivity Comparison

Table 1: Comparative Analysis of Structural and Functional Features

Feature Target Compound Compound Compound m
Core Structure 1,6-Dihydropyrimidine 1,6-Dihydropyrimidine Tetrahydropyrimidine
Position 2 Substituent Sulfanyl-carbamoylmethyl Sulfanyl-acetamide Oxo-tetrahydropyrimidinyl
Aromatic Groups Phenyl, 3-acetamidophenyl 2-methyl-5-sulfamoylphenyl Diphenylhexan, dimethylphenoxy
Key Functional Groups Methyl, carboxamide, acetamide Hydroxy, sulfamoyl, acetamide Hydroxy, phenoxy, methyl
Predicted Solubility Moderate (lipophilic substituents) High (polar sulfamoyl/hydroxy) Low (bulky hydrophobic groups)
Bioactivity Potential Enzyme inhibition (inferred) Antimicrobial (structural similarity) Targeted receptor binding

Research Findings and Implications

Bioactivity and Pharmacological Potential

  • The 3-acetamidophenyl moiety may enhance binding to acetylated protein targets, a feature absent in ’s sulfamoylphenyl analog .

Biological Activity

The compound 2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a pyrimidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties.

Chemical Structure and Properties

The molecular formula for this compound is C19H25N5O4SC_{19}H_{25}N_{5}O_{4}S with a molecular weight of 419.5 g/mol. The structure features a pyrimidine ring substituted with various functional groups that may contribute to its biological activities.

Anticancer Activity

Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. A study evaluated various pyrimidine compounds and found that certain derivatives displayed potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). For instance, a related pyrimidine compound demonstrated an IC50 value of 0.09 µM against MCF-7 cells, indicating strong anticancer potential .

Case Study: Cytotoxicity Evaluation

A specific evaluation of the cytotoxic effects of similar pyrimidine derivatives on HepG2 (liver cancer) and PC3 (prostate cancer) cells showed promising results. The maximum cytotoxicity observed was around 65% at 250 µM concentration after 72 hours, suggesting that modifications in the molecular structure can enhance the efficacy against various cancer types .

CompoundCell LineIC50 (µM)
Compound AMCF-70.09
Compound BA5490.03
Compound CHCT-1160.12

Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives has also been investigated. In vitro studies have shown that these compounds exhibit activity against several bacterial strains including E. coli, S. aureus, and K. pneumoniae. The minimum inhibitory concentration (MIC) for these derivatives ranged between 0.5 to 256 µg/mL, indicating their potential as antimicrobial agents .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of pyrimidine derivatives, particularly in models of Alzheimer's disease. One study reported that a related compound significantly inhibited acetylcholinesterase (AChE) activity with an IC50 value of 20.15 µM, which is critical for managing Alzheimer's symptoms . Furthermore, the compound exhibited antioxidant activity, reducing oxidative stress markers in neuronal cells.

Table: Neuroprotective Activity

CompoundAChE Inhibition (%)IC50 (µM)
Compound D16.0020.15
Donepezil-4.82

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction parameters influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by functionalization of the sulfanyl and carbamoyl groups. A critical step is the palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, which enables efficient ring closure . Parameters such as catalyst loading (e.g., Pd(OAc)₂), reaction temperature (80–120°C), and solvent polarity (e.g., DMF or THF) significantly impact yield. Carbamoyl group installation may employ coupling agents like EDCI/HOBt under anhydrous conditions .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for verifying connectivity and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight . X-ray crystallography provides definitive proof of stereochemistry and crystal packing, as demonstrated for structurally analogous pyrimidine derivatives . Infrared (IR) spectroscopy aids in identifying carbonyl (C=O) and thioether (C-S) functional groups .

Q. How can researchers assess the purity and stability of this compound under laboratory conditions?

Purity is evaluated via reverse-phase HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds . Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) monitor degradation using LC-MS. Pharmacopeial guidelines recommend testing for hydrolysis-prone groups (e.g., acetamide) in buffered solutions (pH 1.2–7.4) .

Advanced Research Questions

Q. What mechanistic insights explain the efficiency of palladium-catalyzed cyclization in synthesizing the pyrimidine core?

Palladium(0) intermediates facilitate oxidative addition to nitroarenes, followed by CO insertion (from formic acid derivatives) to form metallacycles. Reductive elimination completes the cyclization, with electron-withdrawing substituents (e.g., acetamide) stabilizing transition states. Kinetic studies using deuterated substrates reveal rate-determining C-N bond formation . Computational DFT analyses further support ligand-dependent steric effects on regioselectivity .

Q. How does the compound’s stability vary under oxidative, thermal, and photolytic conditions?

Thermal gravimetric analysis (TGA) shows decomposition above 200°C, while differential scanning calorimetry (DSC) identifies melting points correlated with crystalline polymorphs . Photodegradation studies under UV light (365 nm) reveal sulfanyl group oxidation to sulfoxides, detectable via LC-MS/MS. Antioxidants like BHT (0.1% w/v) mitigate degradation in solution .

Q. What structure-activity relationships (SAR) can be inferred from analogs with modified substituents?

Substituting the 3-acetamidophenyl group with electron-deficient aryl rings (e.g., 4-fluorobenzyl) enhances metabolic stability but reduces solubility. The sulfanyl linker’s length impacts target binding affinity, as shown in dihydropyridine analogs . Bioactivity assays (e.g., enzyme inhibition) combined with molecular docking highlight the critical role of the carboxamide group in hydrogen-bond interactions with active sites .

Data Contradiction Resolution

Q. How should researchers address discrepancies in reported bioactivity data across studies?

Standardize assay protocols (e.g., cell line viability, enzyme concentration) and validate compound purity via orthogonal methods (HPLC, NMR). Cross-reference with structurally validated analogs to isolate substituent-specific effects . Replicate studies under controlled conditions (e.g., inert atmosphere for oxidation-prone intermediates) .

Methodological Recommendations

Q. What strategies optimize the scalability of the synthesis for preclinical studies?

Employ flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation. Replace chromatographic purification with crystallization using solvent mixtures (e.g., EtOAc/hexane). Monitor intermediates via in-line FTIR to minimize side products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.